![molecular formula C15H13N3O3S B13745448 1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide CAS No. 1245649-77-7](/img/structure/B13745448.png)
1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core with a tosyl group and a carboxamide functionality. The presence of these functional groups imparts unique chemical properties to the compound, making it a valuable candidate for various scientific applications.
Métodos De Preparación
The synthesis of 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation of pyrrolo[2,3-b]pyridine derivatives often involves the use of palladium-catalyzed cross-coupling reactions, followed by cyclization and functional group modifications . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, often employing advanced techniques such as microwave-assisted synthesis and continuous flow chemistry.
Análisis De Reacciones Químicas
1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions can produce amines.
Aplicaciones Científicas De Investigación
In medicinal chemistry, it has shown promise as a potent inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in tumor growth and progression . Additionally, this compound has been investigated for its immunomodulatory properties, making it a potential candidate for treating immune-related diseases . In the field of biology, it has been used as a tool compound to study cellular signaling pathways and protein interactions. Furthermore, its unique chemical properties make it a valuable building block for the synthesis of more complex molecules in the pharmaceutical industry.
Mecanismo De Acción
The mechanism of action of 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, the compound inhibits their activity, thereby blocking downstream signaling pathways that promote cell proliferation and survival . This inhibition leads to the suppression of tumor growth and induction of apoptosis in cancer cells. Additionally, the compound’s immunomodulatory effects are mediated through its interaction with key proteins involved in immune response regulation .
Comparación Con Compuestos Similares
1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide can be compared to other pyrrolo[2,3-b]pyridine derivatives, such as 1-tosyl-1H-pyrrolo[2,3-b]pyridine-4-boronic acid and 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine . While these compounds share a similar core structure, their functional groups and chemical properties differ, leading to variations in their biological activities and applications. For instance, 1-tosyl-1H-pyrrolo[2,3-b]pyridine-4-boronic acid is used in boron-based drug design, while 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine has been studied for its potential as a kinase inhibitor . The unique combination of functional groups in 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide makes it a distinct and valuable compound for various scientific research applications.
Propiedades
Número CAS |
1245649-77-7 |
|---|---|
Fórmula molecular |
C15H13N3O3S |
Peso molecular |
315.3 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C15H13N3O3S/c1-10-4-6-12(7-5-10)22(20,21)18-13(14(16)19)9-11-3-2-8-17-15(11)18/h2-9H,1H3,(H2,16,19) |
Clave InChI |
SZSRRBOLPJSLRN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=CC=C3)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



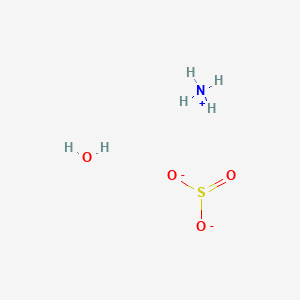
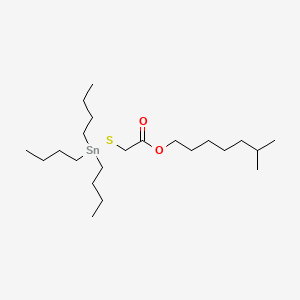
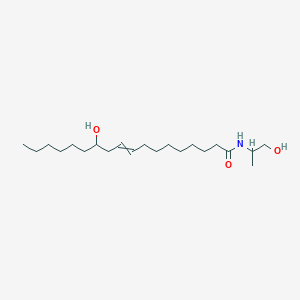
![3,4,4a,10b-tetrahydro-2,2-dimethyl-2H-Naphtho[1,2-b]pyran-5,6-dione](/img/structure/B13745396.png)
![(5-Methyl-3-phenyl-4-isoxazolyl)[4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl]-methanone](/img/structure/B13745402.png)
![ethyl 4-[[2,4-diamino-6-[5-[2-chloroethyl(ethyl)amino]pentylamino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride](/img/structure/B13745404.png)
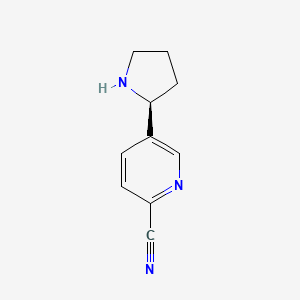
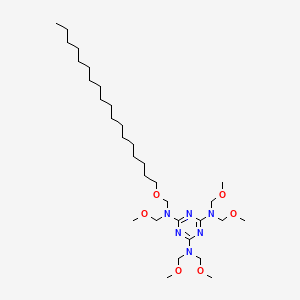
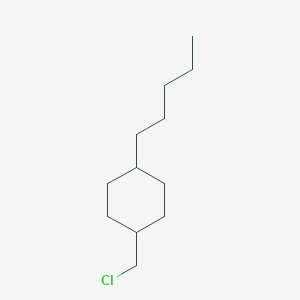
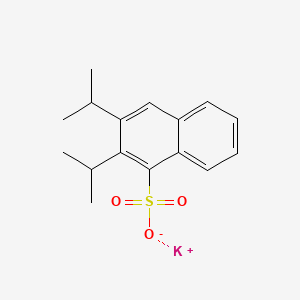
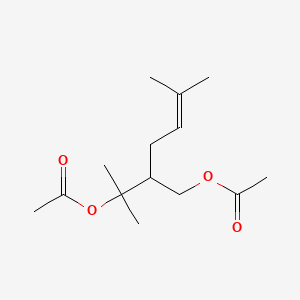
![8-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B13745440.png)
![3-[(3R,5S)-3,5-Dimethylpiperazin-1-YL]propan-1-OL](/img/structure/B13745441.png)
